

# Gram-Scale Synthesis of Tanzawaic Acid B: An Application Note and Protocol

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Compound of Interest		
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### **Abstract**

**Tanzawaic acid B**, a polyketide natural product, has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. [1][2][3] This application note provides a detailed protocol for the gram-scale total synthesis of (+)-**tanzawaic acid B**, based on the first successful synthesis by Shiina and colleagues.[1][4] [5][6][7] The synthetic strategy hinges on the construction of a chiral trans-octalin core, possessing seven stereogenic centers, followed by the installation of the characteristic pentadienoic ester side chain.[1][4] Key transformations include an intramolecular Diels-Alder reaction, an Evans asymmetric alkylation, and an asymmetric Mukaiyama aldol reaction.[1][2] This protocol is intended to enable the production of significant quantities of **tanzawaic acid B** for further biological evaluation and as a platform for the synthesis of novel analogs.

### Introduction

The tanzawaic acids are a family of polyketide natural products first isolated from the fungus Penicillium citrinum in the Tanzawa region of Japan.[2] This family of compounds, particularly **tanzawaic acid B**, exhibits a range of promising biological activities. Studies have demonstrated its potential as an antibacterial agent, showing activity against multidrugresistant bacteria, as well as antifungal, antimalarial, and anticoccidial properties.[1][2] Furthermore, tanzawaic acid derivatives have been shown to possess anti-inflammatory activity



by inhibiting nitric oxide (NO) production and also exhibit inhibitory effects on protein tyrosine phosphatase 1B (PTP1B).[3][8]

The development of a robust and scalable synthetic route to **tanzawaic acid B** is crucial for advancing its therapeutic potential. A gram-scale synthesis allows for extensive biological testing, structure-activity relationship (SAR) studies, and the generation of derivatives with improved pharmacological profiles. The synthetic approach detailed herein provides a pathway to access significant quantities of this important natural product.

# **Synthetic Strategy Overview**

The total synthesis of (+)-tanzawaic acid B can be conceptually divided into two major phases: the construction of the chiral octalin core and the subsequent attachment and elaboration of the pentadienoic acid side chain.



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Caption: Overall synthetic workflow for (+)-tanzawaic acid B.

## **Experimental Protocols**

The following protocols describe the key stages in the gram-scale synthesis of the chiral transoctalin intermediate and its conversion to (+)-tanzawaic acid B.

# Gram-Scale Synthesis of the Chiral trans-Octalin Core (9)

The synthesis of the chiral octalin core is a multi-step process that establishes the seven stereogenic centers of the molecule. An early and critical improvement in the synthesis was the development of a gram-scale route to the key Weinreb amide intermediate (19).[4]

Table 1: Key Transformations in the Synthesis of trans-Octalin (9)



Step	Transformation	Key Reagents & Conditions	Yield (%)
1	Evans Asymmetric Alkylation	Chiral auxiliary, LDA, alkyl halide	High
2	Reductive Auxiliary Removal	LiAlH4	High
3	Oxidation	Parikh-Doering oxidation	High
4	Asymmetric Aldol Reaction	Chiral auxiliary, TiCl4	70% (decagram- scale)[1]
5	Intramolecular Diels- Alder	Thermal conditions	Good
6	Further Elaborations	Multiple steps	Moderate to Good

Protocol for a Key Step: Asymmetric Aldol Reaction

A one-pot protocol was established to effect a Parikh-Doering oxidation followed by an Evans asymmetric aldol reaction to afford the all-syn-adduct in 70% yield on a decagram-scale.[1]

- To a solution of the chiral aldehyde precursor in a suitable solvent (e.g., CH2Cl2) at an appropriate temperature (e.g., 0 °C), add the Parikh-Doering reagent (SO3·pyridine complex, DMSO, Et3N).
- Stir the reaction mixture until the oxidation is complete (monitored by TLC).
- In a separate flask, prepare the titanium enolate of the N-acylated Evans auxiliary by treating it with TiCl4 and a tertiary amine base (e.g., Hunig's base) at low temperature (e.g., -78 °C).
- Add the solution of the crude aldehyde to the pre-formed titanium enolate.
- Allow the reaction to proceed until completion (monitored by TLC).
- Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).



• Perform an aqueous workup and purify the product by column chromatography.

# Conversion of trans-Octalin (9) to (+)-Tanzawaic Acid B (2)

With the gram-scale synthesis of the octalin core established, the focus shifts to the final transformations to yield **tanzawaic acid B**.[4]



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Caption: Key transformations from the octalin core to the final product.

Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction

- Oxidize alcohol 27 to the corresponding aldehyde 6. Use the crude aldehyde immediately in the next step.[4]
- To a solution of the appropriate phosphonate reagent in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base (e.g., n-BuLi).
- Stir the resulting ylide solution for a short period.
- Add a solution of the crude aldehyde 6 in the same solvent to the ylide solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).
- Perform an aqueous workup and purify the product, pentadienoic ester 5, by column chromatography.[4]

## **Characterization Data**



The successful synthesis of (+)-tanzawaic acid B was confirmed by comparing the spectroscopic data of the synthetic material with that of the natural product.

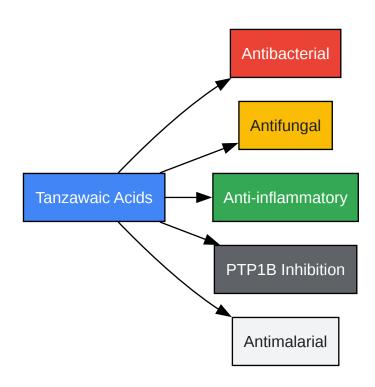
Table 2: Comparison of Spectroscopic Data

Data Type	Synthetic (+)- Tanzawaic Acid B	Natural Tanzawaic Acid B	Conclusion
1H NMR Spectrum	Matches reported data	Reported data	Identical[4]
13C NMR Spectrum	Matches reported data	Reported data	Identical[4]
Optical Rotation	Matches reported value	Reported value	Identical absolute configuration[4]

The absolute configuration of the synthetic product was determined to be (2E,4E,1S,2S,4aR,6S,8R,8aS)-tanzawaic acid B.[4]

# **Biological Activity Context**

Tanzawaic acids exhibit a range of biological activities that make them attractive targets for drug discovery.





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Caption: Reported biological activities of tanzawaic acids.

The availability of a gram-scale synthesis will facilitate further investigation into these activities and the development of new therapeutic agents.[2]

### Conclusion

The first total synthesis of (+)-tanzawaic acid B has been achieved on a gram scale, providing access to this biologically important natural product.[1][4][5][6][7] The synthetic route relies on key stereocontrolled reactions to construct the complex chiral octalin core.[4] The protocols and data presented here serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of the tanzawaic acid family. Further improvements to the synthesis are currently underway, along with more in-depth investigations of its biological activity.[2]

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